molecular formula C7H10N2O B1582741 6-Ethoxy-2-pyridinamine CAS No. 768-42-3

6-Ethoxy-2-pyridinamine

Cat. No. B1582741
Key on ui cas rn: 768-42-3
M. Wt: 138.17 g/mol
InChI Key: VRZIITVWIJSXOA-UHFFFAOYSA-N
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Patent
US09050266B2

Procedure details

Introduced into a microwave tube are 500 mg (2.89 mmol) of 2-amino-6-bromopyridine, to which 2 ml of ethanol and 231 mg (5.78 mmol, 2 eq) of sodium hydroxide are added. The mixture is heated for 10 hours in a microwave oven at 170° C. The reaction medium is diluted with 50 ml of dichloromethane and then washed twice with 50 ml of water. The organic phase is concentrated to dryness and the residue is purified by chromatography over silica with, as eluent, heptane/ethyl acetate (1/1). The expected product is obtained in the form of a colourless oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
231 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.[CH2:9]([OH:11])[CH3:10].[OH-].[Na+]>ClCCl>[CH2:9]([O:11][C:4]1[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][CH:5]=1)[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
231 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Introduced into a microwave tube
WASH
Type
WASH
Details
washed twice with 50 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography over silica with, as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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